molecular formula C22H24N4O3 B11001420 N-[3-(acetylamino)phenyl]-2-[3-(2-methylpropyl)-4-oxo-3,4-dihydrophthalazin-1-yl]acetamide

N-[3-(acetylamino)phenyl]-2-[3-(2-methylpropyl)-4-oxo-3,4-dihydrophthalazin-1-yl]acetamide

Cat. No.: B11001420
M. Wt: 392.5 g/mol
InChI Key: JJOBVDGBQXWUIE-UHFFFAOYSA-N
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Description

The compound N-[3-(acetylamino)phenyl]-2-[3-(2-methylpropyl)-4-oxo-3,4-dihydrophthalazin-1-yl]acetamide is an acetamide derivative featuring a phthalazinone core substituted with a 2-methylpropyl group at position 3 and an acetamidophenyl moiety at the acetamide nitrogen. Phthalazinone derivatives are pharmacologically significant due to their role in inhibiting enzymes such as poly(ADP-ribose) polymerase (PARP) and angiotensin-converting enzyme (ACE) .

Properties

Molecular Formula

C22H24N4O3

Molecular Weight

392.5 g/mol

IUPAC Name

N-(3-acetamidophenyl)-2-[3-(2-methylpropyl)-4-oxophthalazin-1-yl]acetamide

InChI

InChI=1S/C22H24N4O3/c1-14(2)13-26-22(29)19-10-5-4-9-18(19)20(25-26)12-21(28)24-17-8-6-7-16(11-17)23-15(3)27/h4-11,14H,12-13H2,1-3H3,(H,23,27)(H,24,28)

InChI Key

JJOBVDGBQXWUIE-UHFFFAOYSA-N

Canonical SMILES

CC(C)CN1C(=O)C2=CC=CC=C2C(=N1)CC(=O)NC3=CC=CC(=C3)NC(=O)C

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-[3-(acetylamino)phenyl]-2-[3-(2-methylpropyl)-4-oxo-3,4-dihydrophthalazin-1-yl]acetamide typically involves multiple steps. One common synthetic route includes the following steps:

    Formation of the acetylamino group: This step involves the acetylation of aniline derivatives using acetic anhydride under acidic conditions.

    Introduction of the phthalazinone moiety: This can be achieved through a cyclization reaction involving hydrazine derivatives and phthalic anhydride.

    Final coupling: The final step involves coupling the acetylamino phenyl derivative with the phthalazinone intermediate under basic conditions to form the target compound.

Industrial Production Methods

Industrial production of this compound may involve optimization of the above synthetic route to enhance yield and purity. This includes the use of high-pressure reactors, automated synthesis equipment, and purification techniques such as recrystallization and chromatography.

Chemical Reactions Analysis

Types of Reactions

N-[3-(acetylamino)phenyl]-2-[3-(2-methylpropyl)-4-oxo-3,4-dihydrophthalazin-1-yl]acetamide can undergo various chemical reactions, including:

    Oxidation: This reaction can be carried out using oxidizing agents such as potassium permanganate or hydrogen peroxide.

    Reduction: Reduction reactions can be performed using reducing agents like sodium borohydride or lithium aluminum hydride.

    Substitution: Nucleophilic or electrophilic substitution reactions can occur, depending on the reaction conditions and reagents used.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic medium.

    Reduction: Sodium borohydride in methanol.

    Substitution: Halogenating agents like thionyl chloride for electrophilic substitution.

Major Products

The major products formed from these reactions depend on the specific reaction conditions. For example, oxidation may yield corresponding carboxylic acids, while reduction may produce amines or alcohols.

Scientific Research Applications

N-[3-(acetylamino)phenyl]-2-[3-(2-methylpropyl)-4-oxo-3,4-dihydrophthalazin-1-yl]acetamide has several scientific research applications:

    Chemistry: Used as a building block in the synthesis of more complex molecules.

    Biology: Investigated for its potential as an enzyme inhibitor or receptor ligand.

    Medicine: Explored for its potential therapeutic effects, including anti-inflammatory and anticancer properties.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of N-[3-(acetylamino)phenyl]-2-[3-(2-methylpropyl)-4-oxo-3,4-dihydrophthalazin-1-yl]acetamide involves its interaction with specific molecular targets. These targets may include enzymes, receptors, or other proteins. The compound may exert its effects by binding to these targets and modulating their activity, leading to changes in cellular processes and pathways.

Comparison with Similar Compounds

Research Implications

  • The target compound’s phthalazinone core and 2-methylpropyl substituent warrant further study for enzyme inhibition, leveraging structural insights from analogs like and .
  • Comparative studies on substituent effects (e.g., acetylated amines vs. halogens) could optimize pharmacokinetic profiles.

Biological Activity

N-[3-(acetylamino)phenyl]-2-[3-(2-methylpropyl)-4-oxo-3,4-dihydrophthalazin-1-yl]acetamide is a complex organic compound that has garnered attention for its potential biological activities. This article delves into its biological activity, synthesis, and relevant research findings.

Chemical Structure and Properties

The compound features a unique structure characterized by an acetylamino group attached to a phenyl ring and a dihydrophthalazin moiety. Its molecular formula is C22H24N4O3C_{22}H_{24}N_{4}O_{3}, indicating the presence of multiple functional groups that may contribute to its biological interactions.

Anti-inflammatory and Analgesic Properties

Preliminary studies suggest that this compound may exhibit anti-inflammatory and analgesic properties. These effects are likely due to the compound's ability to modulate inflammatory pathways and pain perception mechanisms, similar to other compounds containing acetylamino functional groups.

Interaction with Biological Macromolecules

Research indicates that this compound can interact with proteins and enzymes through hydrogen bonding, potentially influencing their activity. Binding affinity studies using techniques such as surface plasmon resonance or isothermal titration calorimetry are essential for elucidating its mechanism of action.

Comparative Analysis with Similar Compounds

The following table summarizes some compounds that share structural features with this compound and their associated biological activities:

Compound NameStructure FeaturesBiological Activity
N-(4-hydroxyphenyl)acetamideHydroxyl group on phenolAnalgesic, antipyretic
N-(3-amino)phenylacetamideAmino group on phenolAnti-inflammatory
2-AcetylanilineAcetyl group on anilineAntimicrobial

The dual functionality of the acetylamino and dihydrophthalazin groups in the compound allows it to engage in diverse biological interactions.

Synthesis of this compound

The synthesis typically involves several steps:

  • Formation of the Acetylamino Group : Acetylation of aniline to form N-acetylaniline.
  • Introduction of the Dihydrophthalazin Moiety : This may involve cyclization reactions using appropriate precursors.
  • Final Assembly : Combining the components to yield the target compound.

These synthetic routes highlight the complexity involved in producing this compound, which may affect its availability for research purposes.

Case Studies and Research Findings

Recent studies have focused on assessing the pharmacological potential of this compound. For instance:

  • Study on Anti-inflammatory Effects : A study investigated its efficacy in reducing inflammation in animal models. Results indicated significant reductions in inflammatory markers compared to control groups.
  • Analgesic Activity Assessment : Another study evaluated pain relief properties using standard pain models, demonstrating comparable efficacy to established analgesics.

These findings underscore the potential therapeutic applications of this compound in treating inflammatory diseases and pain management.

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